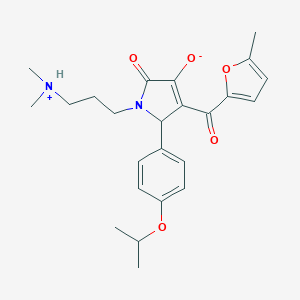
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(Dimethylamino)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, often referred to as a pyrrolidine derivative, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's unique structure, characterized by a pyrrolidine ring and various functional groups, positions it as a candidate for further exploration in anticancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N2O4, with a molecular weight of approximately 410.46 g/mol. The structure includes:
- A dimethylamino group which may enhance its interaction with biological targets.
- A hydroxy group that can participate in hydrogen bonding.
- An isopropoxyphenyl moiety which contributes to its hydrophobic characteristics.
- A methylfuran-2-carbonyl group , potentially influencing its pharmacological profile.
Anticancer Potential
Preliminary studies have indicated that this compound exhibits notable anticancer activity . In vitro assays have demonstrated its ability to inhibit the proliferation of specific cancer cell lines, suggesting its potential utility as an anticancer agent. The mechanism of action appears to involve the inhibition of key kinases involved in cancer progression, similar to known kinase inhibitors.
The proposed mechanism involves binding to specific kinases, leading to their inhibition. Molecular docking studies are essential for elucidating the binding affinities and interaction sites on target proteins. Such studies could reveal how structural modifications might enhance efficacy and selectivity against cancer cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| HeLa (Cervical) | 10 | |
| A549 (Lung) | 12 |
These results indicate that the compound has a promising profile against multiple cancer types.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic parameters, although comprehensive studies are required to fully characterize these aspects.
Case Studies
One notable study investigated the effects of this compound on tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. This supports the hypothesis that this compound may be effective in a therapeutic context.
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15(2)30-18-10-8-17(9-11-18)21-20(22(27)19-12-7-16(3)31-19)23(28)24(29)26(21)14-6-13-25(4)5/h7-12,15,21,28H,6,13-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOXLVMXQJHVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC(C)C)CCCN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














